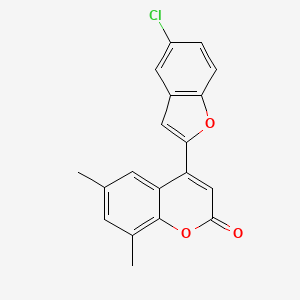
Calcium Channel antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium Channel antagonist 2 is a compound that inhibits the influx of calcium ions through calcium channels. These channels are crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound can modulate these processes, making it valuable in treating conditions like hypertension, angina, and certain arrhythmias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium Channel antagonist 2 typically involves the following steps:
Formation of the core structure: This involves the reaction of a suitable starting material with reagents that introduce the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like crystallization, chromatography, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated synthesis, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium Channel antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Calcium Channel antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the role of calcium channels in various chemical reactions and processes.
Biology: It helps in understanding the role of calcium channels in cellular signaling and function.
Medicine: It is used in the development of drugs for treating cardiovascular diseases, neurological disorders, and other conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Calcium Channel antagonist 2 exerts its effects by binding to specific sites on the calcium channels, thereby blocking the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Verapamil
- Nifedipine
- Diltiazem
Comparison
Calcium Channel antagonist 2 is unique in its specific binding affinity and selectivity for certain types of calcium channels. Unlike Verapamil and Diltiazem, which are more selective for myocardial tissue, this compound has a broader range of action, affecting both vascular and myocardial tissues. This makes it particularly useful in treating a wider range of cardiovascular conditions .
Propriétés
Formule moléculaire |
C23H25FN2O4S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-9-11-26(12-10-15)31(28,29)19-7-8-21-20(13-19)16(2)22(30-21)23(27)25-14-17-3-5-18(24)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,27) |
Clé InChI |
JMKMEDRXKRPMHV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B14999217.png)
![3,3-dimethyl-8-(2-methylpropyl)-6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14999222.png)
![3-[(3,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14999224.png)


![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide](/img/structure/B14999256.png)
![Methyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14999262.png)
![3-(4-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B14999268.png)

![methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999275.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14999276.png)
![methyl 1-cyclopentyl-4-{[(3-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14999277.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B14999282.png)
![1-(4-chlorophenyl)-2-[(4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]ethanone](/img/structure/B14999301.png)
